2-(2-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Description

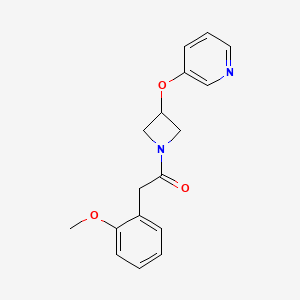

2-(2-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound characterized by a ketone backbone (ethanone) substituted with a 2-methoxyphenyl group and a 3-(pyridin-3-yloxy)azetidin-1-yl moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) distinguishes it from larger cyclic amines like piperidine or pyrrolidine.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-21-16-7-3-2-5-13(16)9-17(20)19-11-15(12-19)22-14-6-4-8-18-10-14/h2-8,10,15H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHHVHNIPTUTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Attachment of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution reaction where the pyridin-3-yloxy group is introduced to the azetidine ring.

Introduction of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the azetidine derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone exerts its effects is largely dependent on its interaction with molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridin-3-yloxy group can form hydrogen bonds with polar residues. The azetidine ring provides rigidity to the molecule, enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Core Structural Features

The ethanone scaffold is a common feature among analogs, but substitutions on the aryl and heterocyclic groups dictate pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Pharmacological Implications

- Azetidine vs.

- Methoxy Positioning : The 2-methoxyphenyl group in the target compound (vs. 3-methoxy in others) may alter electronic effects and steric interactions, influencing receptor affinity .

- Heteroaromatic Substituents : Pyridine, pyridazine, or indole substituents modulate solubility and metabolic stability. For example, the trifluoromethyl group in ’s compound improves lipophilicity, a critical factor in blood-brain barrier penetration .

Biological Activity

2-(2-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, a compound featuring a unique azetidine ring structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Key Structural Features:

- Azetidine Ring : A four-membered cyclic amine that contributes to the compound's biological activity.

- Methoxyphenyl Group : Enhances lipophilicity and may influence metabolic stability.

- Pyridin-3-yloxy Group : Potentially increases binding interactions with biological targets.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant pharmacological effects, including:

- Anti-inflammatory Effects : Studies suggest that azetidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

- Analgesic Properties : The compound may interact with pain receptors, providing relief from various types of pain.

- Anticancer Activity : Preliminary studies indicate potential efficacy against certain cancer cell lines, suggesting that further investigation into its anticancer properties is warranted.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may bind to enzymes or receptors involved in various metabolic pathways, leading to modulation of their activity. The precise mechanisms remain an area of active research.

Study 1: Anti-inflammatory Activity

A study conducted on azetidine derivatives demonstrated that compounds with similar structures effectively reduced inflammation markers in rodent models. The mechanism was linked to the inhibition of pro-inflammatory cytokines, suggesting a potential pathway for therapeutic application in chronic inflammatory diseases.

Study 2: Anticancer Efficacy

In vitro assays have shown that this compound exhibits cytotoxic effects on specific cancer cell lines. The compound's ability to induce apoptosis was noted, highlighting its potential as a lead compound for cancer therapy.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone?

A multi-step synthesis is typically required, involving:

- Coupling reactions : The azetidine ring can be functionalized via nucleophilic substitution or cross-coupling reactions. For example, 3-hydroxypyridine may react with a halogenated azetidine precursor under basic conditions to form the pyridin-3-yloxy-azetidine moiety .

- Ketone formation : Friedel-Crafts acylation or Claisen-Schmidt condensation could introduce the 2-methoxyphenyl ethanone group, similar to methods used for structurally related compounds like JWH-250 .

- Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures is recommended to isolate the final product, with purity verified via HPLC (>95%) .

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

- Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Structure solution : Employ SHELXT for phase problem resolution via intrinsic phasing, followed by refinement with SHELXL to optimize atomic coordinates and thermal parameters .

- Validation : Check for crystallographic outliers (e.g., R-factor < 0.05) and validate hydrogen bonding interactions (e.g., C–H···O) using Mercury software .

Q. Which analytical techniques are optimal for characterizing this compound?

- GC-FTIR : Provides unambiguous identification via carbonyl (C=O, ~1700 cm⁻¹) and aromatic C–O (~1250 cm⁻¹) stretching vibrations, as demonstrated for structurally analogous ethanones .

- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) resolves the azetidine ring protons (δ 3.5–4.5 ppm) and methoxy singlet (δ 3.8 ppm). ¹³C NMR confirms the ketone carbonyl (δ ~200 ppm) .

- Mass spectrometry : High-resolution ESI-MS (m/z [M+H]⁺ calc. 339.1471) validates molecular composition .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of dust/aerosols .

- First aid : For accidental exposure, rinse skin with water (15 min) and seek medical attention if irritation persists. In case of ingestion, administer activated charcoal and consult a poison control center .

- Storage : Keep in airtight containers at –20°C, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

- Molecular docking : Use AutoDock Vina to simulate interactions with target receptors (e.g., cannabinoid receptors CB1/CB2, given structural similarity to JWH-250 ). Key residues (e.g., Ser383 in CB1) may form hydrogen bonds with the pyridinyloxy group.

- ADMET prediction : SwissADME estimates logP (~3.2) and BBB permeability, suggesting CNS activity. PAINS screening rules out pan-assay interference .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Case example : Discrepancies in ¹H NMR integration ratios may arise from dynamic azetidine ring puckering. Variable-temperature NMR (VT-NMR, –50°C to 50°C) can slow conformational exchange and resolve splitting .

- Cross-validation : Combine NOESY (to confirm spatial proximity of methoxy and pyridine groups) with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G**) .

Q. What challenges arise in achieving high purity, and how are they addressed?

- Impurity source : Residual solvents (e.g., DMF) or unreacted azetidine precursors may persist.

- Mitigation : Use preparative HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm). Purity >99% is achievable, as validated by LC-MS .

- Quantification : Differential scanning calorimetry (DSC) identifies polymorphic forms, ensuring batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.